(3-Methylpiperidin-3-yl)methanol
Overview
Description
(3-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group attached to the methylene carbon adjacent to the nitrogen atom in the piperidine ring .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
As a piperidine derivative, it may have various pharmacological effects depending on its specific targets .
Biochemical Analysis
Biochemical Properties
(3-Methylpiperidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme responsible for the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to a conformational change that enhances the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect cellular processes. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain physiological processes. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs, leading to cellular stress and damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of alcohols and the synthesis of secondary metabolites. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, facilitating the conversion of alcohols to aldehydes and carboxylic acids. These metabolic reactions are essential for maintaining cellular homeostasis and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the biocatalytic transamination and crystallization-induced dynamic resolution of suitable precursors . These methods typically require specific reaction conditions, such as controlled temperature, pressure, and the presence of appropriate catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the nitrogen atom in the piperidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohols and amines .
Scientific Research Applications
(3-Methylpiperidin-3-yl)methanol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex organic molecules and pharmaceuticals . In biology, it is used in the study of enzyme mechanisms and metabolic pathways. In industry, it is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-Methylpiperidin-3-yl)methanol include other piperidine derivatives such as piperidine, 3-methylpiperidine, and piperidin-3-ylmethanol . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of a hydroxyl group and a methyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-methylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCHHGYZKQCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598913 | |
Record name | (3-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-00-6 | |
Record name | (3-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylpiperidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.